Cas no 161957-62-6 (1-(3-bromo-2-chlorophenyl)ethan-1-one)

1-(3-bromo-2-chlorophenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-BROMO-2-CHLOROPHENYL)ETHANONE
- 1-(3-bromo-2-chlorophenyl)ethan-1-one
- Ethanone, 1-(3-bromo-2-chlorophenyl)-
- 3'-Bromo-2'-chloroacetophenone
- CL9072
- CS-0105739
- 3 inverted exclamation mark -Bromo-2 inverted exclamation mark -chloroacetophenone
- MFCD18390299
- 161957-62-6
- XNQYDIUKOZQSOM-UHFFFAOYSA-N
- DTXSID701295879
- AKOS023450134
- SY122461
- DB-120886
- SCHEMBL2063058
- AS-46198
-
- MDL: MFCD18390299
- インチ: 1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
- InChIKey: XNQYDIUKOZQSOM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(C(C)=O)=C1Cl
計算された属性
- せいみつぶんしりょう: 231.92906 g/mol
- どういたいしつりょう: 231.92906 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 233.49
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.1
1-(3-bromo-2-chlorophenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB448929-1 g |
1-(3-Bromo-2-chlorophenyl)ethanone, 95%; . |
161957-62-6 | 95% | 1g |
€143.40 | 2023-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FQ670-1g |
1-(3-bromo-2-chlorophenyl)ethan-1-one |
161957-62-6 | 98% | 1g |
582.0CNY | 2021-07-15 | |
TRC | B678725-10mg |
1-(3-Bromo-2-chlorophenyl)ethanone |
161957-62-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
A2B Chem LLC | AA83463-25g |
1-(3-Bromo-2-chlorophenyl)ethan-1-one |
161957-62-6 | 98% | 25g |
$456.00 | 2024-04-20 | |
Apollo Scientific | OR52398-100g |
1-(3-Bromo-2-chlorophenyl)ethanone |
161957-62-6 | 98% | 100g |
£3068.00 | 2025-02-20 | |
Ambeed | A491271-1g |
1-(3-Bromo-2-chlorophenyl)ethanone |
161957-62-6 | 98% | 1g |
$46.0 | 2024-04-23 | |
Ambeed | A491271-100g |
1-(3-Bromo-2-chlorophenyl)ethanone |
161957-62-6 | 98% | 100g |
$2062.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1528-5.0g |
1-(3-bromo-2-chlorophenyl)ethan-1-one |
161957-62-6 | 95% | 5.0g |
¥1109.0000 | 2024-07-24 | |
1PlusChem | 1P001T0N-5g |
Ethanone, 1-(3-bromo-2-chlorophenyl)- |
161957-62-6 | 98% | 5g |
$94.00 | 2025-02-19 | |
Aaron | AR001T8Z-100g |
Ethanone, 1-(3-bromo-2-chlorophenyl)- |
161957-62-6 | 98% | 100g |
$1588.00 | 2025-01-21 |
1-(3-bromo-2-chlorophenyl)ethan-1-one 関連文献
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
1-(3-bromo-2-chlorophenyl)ethan-1-oneに関する追加情報
Introduction to 1-(3-Bromo-2-Chlorophenyl)Ethan-1-One (CAS No: 161957-62-6)
The compound 1-(3-bromo-2-chlorophenyl)ethan-1-one (CAS No: 161957-62-6) is a significant organic molecule with a diverse range of applications in various fields of chemistry and materials science. This compound, often referred to as 3-bromo-2-chloroacetophenone, has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and material development.
Recent studies have highlighted the importance of halogenated aromatic ketones like this compound in the development of novel materials, particularly in the field of optoelectronics. Researchers have explored its role in creating advanced organic semiconductors, where the presence of bromine and chlorine substituents plays a critical role in modulating electronic properties. These findings underscore the compound's potential as a building block for next-generation electronic devices.
The molecular structure of 1-(3-bromo-2-chlorophenyl)ethan-1-one consists of a phenyl ring substituted with bromine at the 3-position and chlorine at the 2-position, attached to a ketone group. This arrangement creates a molecule with both electron-withdrawing groups, which significantly influences its reactivity and stability. Recent computational studies have demonstrated that these substituents enhance the molecule's ability to act as an electron acceptor, making it suitable for applications in organic photovoltaics.
In terms of synthesis, 3-bromo-2-chloroacetophenone can be prepared through various methods, including Friedel-Crafts acylation followed by halogenation or direct substitution reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. These improvements are particularly important for industrial-scale production, where cost-effectiveness and scalability are paramount.
The physical and chemical properties of this compound are well-documented, with a melting point of approximately 45°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various synthetic protocols. Recent research has also focused on understanding its thermal stability under different conditions, which is crucial for its application in high-temperature environments.
Applications of 1-(3-bromo-2-chlorophenyl)ethan-1-one span across multiple disciplines. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive compounds with potential anticancer and antimicrobial properties. In materials science, it is being investigated for its role in creating advanced polymers with tailored electronic properties. Additionally, its use in organic light-emitting diodes (OLEDs) has been explored due to its ability to facilitate efficient charge transport.
Recent breakthroughs in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound. Researchers are focusing on reducing waste generation and improving atom economy by employing catalytic systems that minimize the use of hazardous reagents. These efforts align with global initiatives aimed at promoting environmentally friendly chemical processes.
In conclusion, 1-(3-bromo-2-chlorophenyl)ethan-1-one (CAS No: 161957-62-6) is a versatile compound with immense potential across various scientific domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within materials science and pharmaceutical chemistry.
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